molecular formula C8H5ClN2 B076041 8-Chloro-1,7-naphthyridine CAS No. 13058-77-0

8-Chloro-1,7-naphthyridine

Cat. No.: B076041
CAS No.: 13058-77-0
M. Wt: 164.59 g/mol
InChI Key: FMSVBSQYYFTDSR-UHFFFAOYSA-N
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Description

8-Chloro-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a chlorine atom at the 8th position of the 1,7-naphthyridine ring system. Naphthyridines are known for their diverse biological activities and photochemical properties, making them significant in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-1,7-naphthyridine typically involves the chlorination of 1,7-naphthyridin-8-ol. One common method includes the use of trichlorophosphate (POCl3) as a chlorinating agent. The reaction is carried out by heating a solution of 1,7-naphthyridin-8-ol in trichlorophosphate at 100°C for 16 hours. The product is then purified through column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-1,7-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include various substituted naphthyridines.

    Oxidation and Reduction Products: These reactions can yield oxidized or reduced forms of the naphthyridine ring system.

Scientific Research Applications

8-Chloro-1,7-naphthyridine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness of 8-Chloro-1,7-naphthyridine: The presence of the chlorine atom at the 8th position distinguishes this compound from other naphthyridine derivatives. This substitution can significantly influence its chemical reactivity and biological activity, making it a valuable compound in various research fields.

Properties

IUPAC Name

8-chloro-1,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-8-7-6(3-5-11-8)2-1-4-10-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSVBSQYYFTDSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NC=C2)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60492245
Record name 8-Chloro-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60492245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13058-77-0
Record name 8-Chloro-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60492245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Chloro-[1,7]naphthyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 8-chloro-1,7-naphthyridine interesting for studying nucleophilic substitution reactions?

A: this compound is a bicyclic heteroaromatic compound that exhibits interesting reactivity with nucleophiles. Research has shown that it undergoes tele-substitution reactions [, ]. This means that the incoming nucleophile can substitute the chlorine atom at the 8-position, despite it not being directly attached to an electron-deficient ring. This unusual reactivity makes it a valuable subject for studying the mechanisms of nucleophilic aromatic substitution, particularly in heterocyclic systems.

Q2: What methods have been used to study the reactions of this compound?

A: Nuclear Magnetic Resonance (NMR) spectroscopy has been a key tool in investigating the reactions of this compound []. Researchers have utilized NMR to characterize the sigma-adducts formed during the reaction with nucleophiles, providing insights into the reaction mechanism and intermediates. This information is crucial for understanding the unique reactivity of this compound.

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